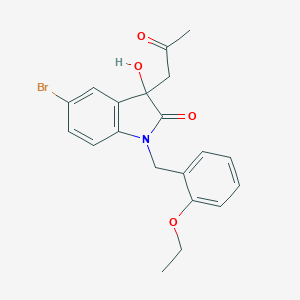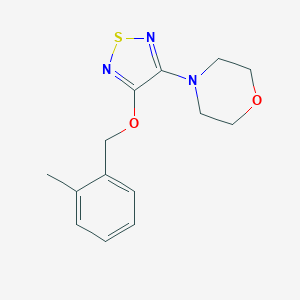
5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, also known as BEOI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one may exert its effects through the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Additionally, 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to bind with certain metal ions, which may play a role in its fluorescent properties.
Biochemical and Physiological Effects
5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. Studies have shown that 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This suggests that 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. Additionally, 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to have anti-cancer properties, which make it a potential candidate for cancer research. However, one limitation of using 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one. One potential direction is the development of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one-based fluorescent probes for the detection of metal ions in biological samples. Another direction is the investigation of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one's potential applications in the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one and its biochemical and physiological effects.
Synthesemethoden
The synthesis of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one involves a multi-step process that starts with the condensation of 2-ethoxybenzaldehyde and 2-bromoacetophenone in the presence of a base. The resulting product is then subjected to a Mannich reaction with formaldehyde and glycine to yield the intermediate. The final step involves the cyclization of the intermediate with ethyl acetoacetate to produce 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one.
Wissenschaftliche Forschungsanwendungen
5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been the subject of several scientific studies due to its potential applications in various fields. One such application is its use as a fluorescent probe for the detection of metal ions. 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to selectively bind with certain metal ions, such as copper and zinc, and emit fluorescence upon excitation.
Another potential application of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is in the field of cancer research. Studies have shown that 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Eigenschaften
Molekularformel |
C20H20BrNO4 |
|---|---|
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
5-bromo-1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one |
InChI |
InChI=1S/C20H20BrNO4/c1-3-26-18-7-5-4-6-14(18)12-22-17-9-8-15(21)10-16(17)20(25,19(22)24)11-13(2)23/h4-10,25H,3,11-12H2,1-2H3 |
InChI-Schlüssel |
BJDJRIODATUDQK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C)O |
Kanonische SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)

![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)
![N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246620.png)

![6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B246628.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B246631.png)